N-Acetylstepharine

Structural Biology Chemotaxonomy Natural Product Chemistry

Researchers requiring definitive botanical authentication of Stephania sasakii and S. rotunda often face confounding results using broadly distributed alkaloids. N-Acetylstepharine is a species-specific hasubanan alkaloid that resolves this. - Unique spirocyclic structure (AlogP 2.49) enables unambiguous chromatographic separation from co-occurring protoberberine and aporphine alkaloids. - Predicted ADMET profile (BBB penetration probability 87.50%) serves as a quantitative benchmark for computational analog design. - Supplied with full spectral characterization for direct use as an HPLC/LC-MS reference standard.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 4880-87-9
Cat. No. B162162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylstepharine
CAS4880-87-9
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC
InChIInChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1
InChIKeyQHDTTYCECGBECX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylstepharine Baseline Profile


N-Acetylstepharine (CAS 4880-87-9) is a naturally occurring alkaloid belonging to the hasubanan structural class, a small group of approximately 30 compounds found predominantly in Stephania species [1]. The compound was first identified as a new naturally occurring product from Stephania sasakii Hayata, with its structure determined through comprehensive spectral analysis [2]. It is an N-acetyl derivative of the parent alkaloid stepharine and serves as a reference standard for phytochemical analysis, chemotaxonomic studies, and structure-activity relationship investigations within the hasubanan and proaporphine alkaloid families [3].

Reference Standard Hasubanan alkaloid phytochemical reference
Botanical Source Stephania sasakii & S. rotunda
Analytical Workflow Chemotaxonomic & HPLC/LC-MS authentication

Why N-Acetylstepharine Is Irreplaceable


In-class substitution of N-Acetylstepharine with other alkaloids from Stephania species or broader isoquinoline families is scientifically unsound due to fundamental structural divergence and distinct chemotaxonomic distribution. N-Acetylstepharine belongs to the hasubanan class, characterized by a unique spirocyclic ring junction that differentiates it from the planar protoberberine and aporphine alkaloids co-occurring in the same plant genus [1]. This structural distinction translates to different physicochemical properties, including calculated logP and topological polar surface area (TPSA) [2], which directly impact chromatographic behavior, membrane permeability predictions, and molecular recognition. Furthermore, N-Acetylstepharine's presence is species-specific; it has been confirmed in Stephania sasakii and Stephania rotunda but is not a universal component across all Stephania species [3]. Substituting N-Acetylstepharine with a more readily available alkaloid such as berberine or palmatine would invalidate comparative analyses and introduce confounding variables in any study relying on the specific structural or botanical context of this hasubanan compound.

Scaffold mismatch Hasubanan spirocyclic core differs from planar protoberberine or aporphine alkaloids; target engagement and chromatographic behavior may not translate.
Species specificity Confirmed in S. sasakii and S. rotunda only; widely distributed alkaloids cannot serve as chemotaxonomic markers for these species.
N-Acetyl modification Acetyl group alters predicted logP and transporter interaction profile vs. stepharine; ADMET properties may not extrapolate to other hasubanans.

N-Acetylstepharine Quantitative Evidence


Spirocyclic Hasubanan Core vs. Planar Alkaloids

N-Acetylstepharine is distinguished from the majority of alkaloids in Stephania species by its hasubanan skeleton, which features a unique spiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin] core [1]. This contrasts sharply with the planar, fused-ring systems of co-occurring protoberberine alkaloids (e.g., palmatine, jatrorrhizine, berberine) and aporphine alkaloids (e.g., dicentrine, crebanine) [2]. The three-dimensional conformation imposed by the spirocyclic junction fundamentally alters molecular shape and electron distribution, which is a primary determinant of differential biological target engagement and chromatographic retention.

Core Scaffold
Class-level inference
Hasubanan spirocyclic
vs. Protoberberine / Aporphine planar
Structural class difference informs target-engagement context
Qualitative structural comparison; no numerical ratio
Structural Biology Chemotaxonomy Natural Product Chemistry

ADMET Profile vs. Parent Stepharine

N-Acetylation of the parent compound stepharine to form N-Acetylstepharine results in a predicted alteration of key drug-likeness and ADMET parameters [1]. The N-acetyl group increases the calculated LogP (AlogP = 2.49) compared to the parent amine, which is predicted to enhance blood-brain barrier (BBB) permeability. Computational models indicate a high probability (0.8750, 87.50%) of BBB penetration for N-Acetylstepharine [2]. Furthermore, the compound is predicted to be an inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3 with probabilities of 0.9443 (94.43%) and 0.9454 (94.54%), respectively [2].

Predicted BBB Penetration
Data to verify
87.50%
probability (admetSAR 2)
Supports ADMET benchmarking of N-acetyl analogs
In silico prediction; experimental validation required
ADMET Prediction Drug-likeness In Silico Screening

Species-Specific Chemotaxonomic Marker

N-Acetylstepharine has been isolated and definitively identified as a naturally occurring product from the specific plant sources Stephania sasakii Hayata [1] and Stephania rotunda [2]. Its presence is not ubiquitous across the Stephania genus. In contrast, many other alkaloids, such as the protoberberine berberine or the aporphine stepholidine, are widely distributed across multiple Stephania species and other plant families [3].

Species Occurrence
Class-level inference
S. sasakii, S. rotunda
Species-specific marker supports botanical authentication
Class-level inference; verify for target species
Chemotaxonomy Botanical Authentication Quality Control

Chromatographic Retention Selectivity

In reverse-phase HPLC analyses of Stephania species extracts, the hasubanan alkaloid N-Acetylstepharine demonstrates distinct chromatographic retention times that allow for baseline separation from the major protoberberine and aporphine alkaloid constituents [1]. This is a direct consequence of its unique physicochemical properties, including a calculated AlogP of 2.49 and a topological polar surface area (TPSA) of 55.80 Ų [2]. Co-occurring protoberberine alkaloids, which exist as quaternary ammonium salts, are significantly more polar and elute much earlier under standard reversed-phase conditions [3].

Calculated logP
Class-level inference
AlogP 2.49
TPSA 55.80 Ų
Retention behavior differs from protoberberine alkaloids
Predicted from structure; use as retention indicator
Analytical Chemistry HPLC Method Development Phytochemical Analysis

N-Acetylstepharine Application Scenarios


Chemotaxonomic Authentication of S. sasakii and S. rotunda

Procure N-Acetylstepharine as a species-specific reference standard for HPLC or LC-MS authentication of Stephania sasakii and S. rotunda herbal material. As established in Section 3, this compound is a confirmed constituent of these specific species and is not ubiquitous across the Stephania genus [1]. Its unique chromatographic retention profile (AlogP 2.49) allows for unambiguous detection in complex extracts, enabling definitive botanical identification and quality control that broadly distributed alkaloids like berberine cannot provide [2].

ADMET Benchmarking of Hasubanan Alkaloids

Utilize N-Acetylstepharine as a benchmark compound in computational drug discovery workflows focused on hasubanan and modified proaporphine scaffolds. The compound has a defined, publicly available predicted ADMET profile, including a high probability of blood-brain barrier penetration (87.50%) and a high probability of OATP1B1/1B3 transporter inhibition (94.43% and 94.54%, respectively) [3]. This quantitative data provides a critical reference point for evaluating the drug-likeness and potential off-target liabilities of novel analogs or derivatives, as discussed in Section 3.

Structure-Specific Analytical Methods for Alkaloid Profiling

Employ N-Acetylstepharine as a key reference compound for developing and validating targeted analytical methods (e.g., UHPLC-DAD, LC-QTOF-MS) for the comprehensive profiling of alkaloids in Stephania species [2]. The compound's distinct hasubanan structure and predictable chromatographic behavior facilitate method optimization and ensure accurate peak assignment in metabolomics studies. Its use is essential for differentiating between the hasubanan, protoberberine, and aporphine alkaloid fractions, which is a prerequisite for any robust chemotaxonomic or metabolomic investigation of this genus.

Application
Selection Property
Validation Focus
Chemotaxonomic authentication of S. sasakii & S. rotunda
Species-specific hasubanan marker occurrence
Confirm marker presence in target plant material
ADMET benchmarking for hasubanan analogs
Predicted BBB & transporter inhibition profile
Evaluate in silico predictions against experimental data
Alkaloid profiling method development
Distinct chromatographic retention (AlogP/TPSA)
Method selectivity and peak assignment in complex extracts
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